molecular formula C10H9N3O B13940062 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- CAS No. 62370-23-4

2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-

Cat. No.: B13940062
CAS No.: 62370-23-4
M. Wt: 187.20 g/mol
InChI Key: QKNJFZIQUHLSSH-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxalinone core with an aminoethenyl substituent at the third position. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- typically involves the condensation of o-phenylenediamine with α-keto acids or their derivatives. One common method includes the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the quinoxalinone core. The aminoethenyl group can be introduced through a subsequent reaction with an appropriate vinyl amine derivative under basic conditions.

Industrial Production Methods

Industrial production of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel can enhance the reaction rates and yields. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the quinoxalinone core to dihydroquinoxalinone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxalinone.

    Substitution: Various substituted quinoxalinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: Lacks the carbonyl group present in quinoxalinone.

    Quinoxaline-2,3-dione: Contains two carbonyl groups at positions 2 and 3.

    Dihydroquinoxalinone: Reduced form of quinoxalinone.

Uniqueness

2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- is unique due to the presence of the aminoethenyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoxalinone derivatives. This structural feature allows for diverse functionalization and potential therapeutic applications.

Properties

CAS No.

62370-23-4

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-(2-aminoethenyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C10H9N3O/c11-6-5-9-10(14)13-8-4-2-1-3-7(8)12-9/h1-6H,11H2,(H,13,14)

InChI Key

QKNJFZIQUHLSSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CN

Origin of Product

United States

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